![molecular formula C12H8ClF2N B12077729 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-クロロ-3,5-ジフルオロ-[1,1'-ビフェニル]-4-アミンは、ビフェニル誘導体のクラスに属する有機化合物です。この化合物は、単結合でつながった2つのベンゼン環からなるビフェニル構造に、塩素原子とフッ素原子が結合していることを特徴としています。アミノ基は、ベンゼン環のうちの1つの環の第4位に結合しています。
2. 製法
合成経路と反応条件
3'-クロロ-3,5-ジフルオロ-[1,1'-ビフェニル]-4-アミンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これは、アリールハライドと有機ホウ素化合物間の、パラジウム触媒によるクロスカップリング反応です 。この反応は、通常、パラジウム触媒、塩基、トルエンやエタノールなどの溶媒を必要とします。反応条件は一般的に穏やかであり、このプロセスは、その高い効率と選択性で知られています。
工業的生産方法
工業的生産では、3'-クロロ-3,5-ジフルオロ-[1,1'-ビフェニル]-4-アミンの合成には、大規模なバッチプロセスまたは連続フロープロセスが用いられる場合があります。方法の選択は、コスト、スケーラビリティ、環境的考慮事項などの要因に依存します。自動反応器と高度な精製技術の使用は、生産プロセスの効率と収率を高めることができます。
3. 化学反応解析
反応の種類
3'-クロロ-3,5-ジフルオロ-[1,1'-ビフェニル]-4-アミンは、さまざまな種類の化学反応を起こす可能性があり、これには以下が含まれます。
酸化: アミノ基は酸化されてニトロまたはニトロソ誘導体を形成することができます。
還元: この化合物は還元されて、対応するアミンまたはその他の還元された生成物を形成することができます。
置換: 塩素原子とフッ素原子は、求核置換反応または求電子置換反応によって、他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 水酸化ナトリウム (NaOH) やさまざまな有機金属化合物などの試薬は、置換反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アミノ基の酸化はニトロ誘導体を生成する可能性がある一方、置換反応はさまざまな官能基を導入し、幅広いビフェニル誘導体につながる可能性があります。
4. 科学研究への応用
3'-クロロ-3,5-ジフルオロ-[1,1'-ビフェニル]-4-アミンは、以下を含むいくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子と材料の合成における構成ブロックとして使用されます。
生物学: この化合物は、生物学的システムの研究に、および生化学経路を調べるためのプローブとして使用することができます。
工業: この化合物は、特殊化学品、ポリマー、および高度な材料の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
For industrial production, the synthesis of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of biphenyl derivatives.
科学的研究の応用
3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
3'-クロロ-3,5-ジフルオロ-[1,1'-ビフェニル]-4-アミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、またはその他のタンパク質に結合し、それらの活性を調節し、さまざまな生物学的効果につながります。正確なメカニズムは、特定の用途と化合物が使用される分子コンテキストによって異なります。
6. 類似化合物の比較
類似化合物
1-クロロ-3,5-ジフルオロベンゼン: この化合物は、類似の構造を共有していますが、ビフェニル部分とアミノ基がありません.
3-クロロ-5-(3,5-ジフルオロフェニル)フェノール: この化合物は、類似のビフェニル構造を持っていますが、アミノ基の代わりにヒドロキシル基を持っています.
独自性
3'-クロロ-3,5-ジフルオロ-[1,1'-ビフェニル]-4-アミンは、ビフェニル構造に塩素原子とフッ素原子が両方存在することと、アミノ基が存在することによって独自です。官能基のこの組み合わせは、独自の化学的特性と反応性を付与し、研究や産業におけるさまざまな用途にとって価値のあるものとなっています。
類似化合物との比較
Similar Compounds
1-Chloro-3,5-difluorobenzene: This compound shares a similar structure but lacks the biphenyl moiety and the amine group.
3-Chloro-5-(3,5-difluorophenyl)phenol: This compound has a similar biphenyl structure but contains a hydroxyl group instead of an amine group.
Uniqueness
3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine is unique due to the presence of both chlorine and fluorine atoms on the biphenyl structure, as well as the amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H8ClF2N |
|---|---|
分子量 |
239.65 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C12H8ClF2N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
InChIキー |
UJIJHMZMVHSMDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
amine](/img/structure/B12077658.png)

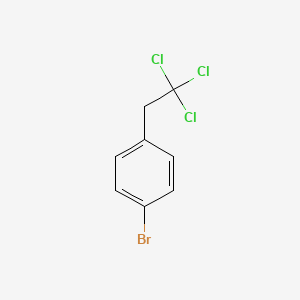

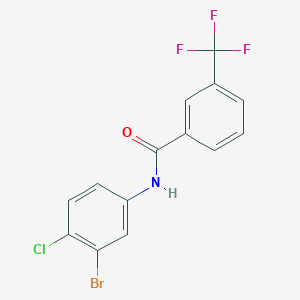
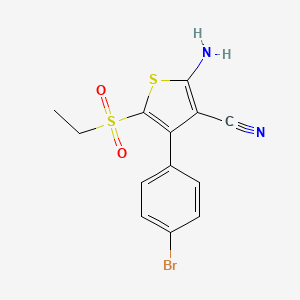

![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)
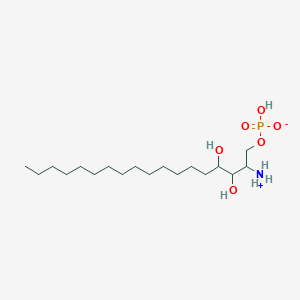
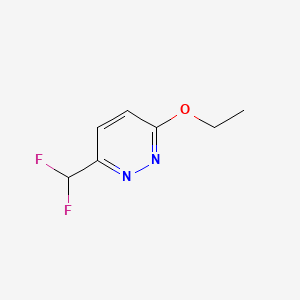
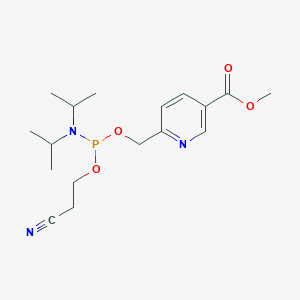

![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
